Technical Guide: Physicochemical Properties of 1,3,5-Trinitro-2,4,6-tripicrylbenzene (TNTPB/BRX)
Technical Guide: Physicochemical Properties of 1,3,5-Trinitro-2,4,6-tripicrylbenzene (TNTPB/BRX)
This guide provides an in-depth technical analysis of 1,3,5-Trinitro-2,4,6-tripicrylbenzene , also known by the code name BRX or TNTPB . This compound represents a class of thermally stable, high-density energetic materials used in extreme environments such as deep-well perforation and aerospace ordnance.
Executive Summary
1,3,5-Trinitro-2,4,6-tripicrylbenzene (
Molecular Structure & Crystallography
The molecule consists of a central benzene core substituted at the 1, 3, and 5 positions with nitro groups (
Steric Crowding and Conformation
The presence of three bulky picryl groups adjacent to three nitro groups on the central ring induces significant steric strain. To minimize van der Waals repulsion, the peripheral picryl rings twist out of the plane of the central benzene ring. This "propeller-like" conformation disrupts
Structural Visualization
The following diagram illustrates the connectivity and steric arrangement of the TNTPB molecule.
Figure 1: Connectivity of 1,3,5-Trinitro-2,4,6-tripicrylbenzene showing alternating nitro and picryl substituents.
Physicochemical Parameters
The following data synthesizes theoretical predictions and available experimental values for TNTPB.
| Property | Value | Notes |
| Formula | High oxygen content, hydrogen-poor.[1] | |
| Molecular Weight | 846.38 g/mol | Heavy molecule, contributing to high density. |
| Crystal Density | 1.77 – 1.85 g/cm³ | Experimental vs. Theoretical (TMD).[1] |
| Melting Point | > 300°C | Decomposes before or upon melting; thermally stable.[1] |
| Oxygen Balance | ~ -48% | Calculated for |
| Heat of Formation | +1486.9 kJ/mol | Solid phase (Theoretical).[1] Highly endothermic.[1] |
| Solubility | Insoluble in water; Soluble in DMSO, Acetone | Typical for polynitro aromatics. |
Thermal Stability
TNTPB is engineered for heat resistance.[2][3] Unlike TNT (mp 80°C) or RDX (mp 204°C), TNTPB retains its integrity at temperatures encountered in deep oil wells (>200°C) and aerodynamic heating.[1] Its decomposition onset is typically cited in the range of 300°C – 350°C , comparable to TATB and HNS.
Energetic Performance
TNTPB is a secondary high explosive.[1] Its performance is driven by its high density and positive heat of formation.
| Parameter | Value | Comparison |
| Detonation Velocity ( | ~9,360 m/s (Theor.)[1] | Superior to HMX (~9,100 m/s).[1] |
| Detonation Pressure ( | ~38.0 GPa (Theor.)[1] | Comparable to CL-20 and HMX.[1] |
| Sensitivity | Insensitive | High thermal and shock insensitivity due to steric bulk. |
Note: Theoretical values often assume maximum crystal density (1.85 g/cm³).[1] Practical pressed densities (approx. 1.77 g/cm³) will yield slightly lower performance metrics (~8,800 m/s).[1]
Synthesis & Manufacturing
The synthesis of TNTPB (BRX) is complex due to the difficulty of introducing substituents onto the sterically crowded benzene ring.[1] The primary method, described in US Patent 4,861,924 , utilizes Ullmann coupling chemistry.
Synthetic Pathway
The synthesis generally involves the coupling of a halonitrobenzene precursor followed by nitration, or the coupling of fully nitrated precursors.
-
Precursor Preparation : Synthesis of Picryl Chloride (1-chloro-2,4,6-trinitrobenzene) and 1,3,5-Trichloro-2,4,6-trinitrobenzene .[4]
-
Ullmann Coupling : Reaction of precursors in the presence of a copper catalyst (Cu) and a high-boiling solvent (e.g., nitrobenzene or DMSO) to form the polyphenyl backbone.[1]
-
Purification : The product is insoluble in most solvents, allowing for purification by washing with solvents that dissolve the impurities but not the TNTPB.
Figure 2: General synthetic workflow for TNTPB based on Ullmann coupling methodologies.
References
-
Riggs, R. S. (1989).[1][5][6][7] 1,3,5-Trinitro-2,4,6-tripicrylbenzene.[2][3][4][5][6][7] US Patent 4,861,924 .[1][5] Jet Research Center, Inc.[6][8]
-
Klapötke, T. M. , et al. (2016).[1][7][8] Synthesis and Investigation of Novel Thermally Stable Explosives. Proceedings of the 42nd International Pyrotechnics Society Seminar.
-
Sitzmann, M. E. (2002).[1][5][6][7] Method for Making Nonanitroterphenyl. US Patent 6,476,280 .[1][5]
-
Agrawal, J. P. (2010).[1][5][7] High Energy Materials: Propellants, Explosives and Pyrotechnics.[5] Wiley-VCH.[1] (Context on thermally stable explosives like BRX/HNS).
-
Dobratz, B. M. (1995).[1][5] The Insensitive High Explosive Triaminotrinitrobenzene (TATB).[1][5][9] Los Alamos National Laboratory Report LA-13014-H. (Comparative data for high-stability explosives).
Sources
- 1. 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. miningandblasting.wordpress.com [miningandblasting.wordpress.com]
- 3. US10151569B2 - Initiator having an explosive substance of a secondary explosive - Google Patents [patents.google.com]
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